

# 4-Bromo-2,2-dimethyloxane: Technical Monograph & Application Guide

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## Compound of Interest

Compound Name: 4-Bromo-2,2-dimethyloxane

CAS No.: 1339437-32-9

Cat. No.: B1528746

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## Executive Summary

**4-Bromo-2,2-dimethyloxane** (CAS: 1339437-32-9), also known as 4-bromo-2,2-dimethyltetrahydropyran, represents a specialized heterocyclic building block in modern medicinal chemistry.<sup>[1]</sup> Unlike its unsubstituted analog (4-bromotetrahydropyran), the introduction of the gem-dimethyl group at the C2 position imparts unique conformational rigidity via the Thorpe-Ingold effect. This structural bias reduces the entropic penalty of ligand-protein binding, making it a high-value scaffold for optimizing potency and metabolic stability in drug discovery programs targeting CNS disorders, oncology, and metabolic diseases.

## Part 1: Chemical Profile & Structural Analysis

### Identification

Parameter	Detail
IUPAC Name	4-Bromo-2,2-dimethyloxane
Common Synonyms	4-Bromo-2,2-dimethyltetrahydropyran; 4-Bromo-2,2-dimethyl-tetrahydro-2H-pyran
CAS Number	1339437-32-9
Molecular Formula	C <sub>7</sub> H <sub>13</sub> BrO
Molecular Weight	193.08 g/mol
SMILES	CC1(C)OCCC(Br)C1
Appearance	Colorless to pale yellow liquid (extrapolated)

## Conformational Dynamics (The Gem-Dimethyl Effect)

The defining feature of this molecule is the 2,2-dimethyl substitution. In a standard cyclohexane or tetrahydropyran ring, the chair conformation can flip with relative ease (

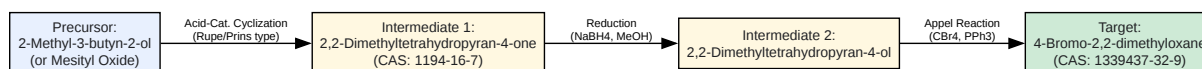
kcal/mol). However, the bulky gem-dimethyl group at C2 introduces significant 1,3-diaxial strain if placed axially.

- **Conformational Lock:** The ring is strongly biased toward a chair conformation where the C2-methyls are accommodated, often locking the C4-substituent (bromine) into a preferred equatorial or axial orientation depending on the synthesis route.
- **Metabolic Blocking:** The C2 position, typically susceptible to oxidative metabolism ( $\alpha$ -oxidation), is fully substituted, potentially extending the in vivo half-life of derived drugs.

## Part 2: Synthesis & Production Workflows

The synthesis of **4-bromo-2,2-dimethyloxane** typically proceeds via the corresponding ketone or alcohol intermediates. The most robust route for research scale is the Reductive Bromination Sequence.

## Synthesis Pathway Diagram



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Figure 1: Primary synthetic route from commercially available precursors.

## Detailed Experimental Protocols

### Step 1: Reduction of 2,2-Dimethyltetrahydropyran-4-one

- Reagents: 2,2-Dimethyltetrahydropyran-4-one (1.0 eq), Sodium Borohydride (NaBH<sub>4</sub>, 0.5 eq), Methanol (0.5 M).
- Protocol:
  - Dissolve the ketone in dry methanol at 0°C under N<sub>2</sub>.
  - Add NaBH<sub>4</sub> portion-wise over 15 minutes (exothermic).
  - Stir at room temperature for 2 hours (monitor by TLC).
  - Quench with saturated NH<sub>4</sub>Cl solution.
  - Extract with EtOAc, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate to yield the crude alcohol (typically >90% yield).

### Step 2: Bromination via Appel Reaction<sup>[2]</sup>

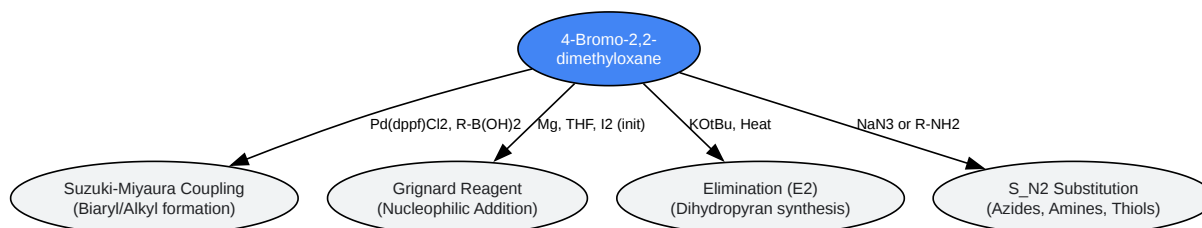
- Rationale: The Appel reaction is preferred over HBr or PBr<sub>3</sub> to prevent acid-catalyzed rearrangements or elimination, which are risks due to the gem-dimethyl group.
- Reagents: 2,2-Dimethyltetrahydropyran-4-ol (1.0 eq), Carbon Tetrabromide (CBr<sub>4</sub>, 1.2 eq), Triphenylphosphine (PPh<sub>3</sub>, 1.2 eq), Dichloromethane (DCM).
- Protocol:
  - Dissolve the alcohol and CBr<sub>4</sub> in dry DCM at 0°C.

- Add  $\text{PPh}_3$  portion-wise. The solution will turn slightly yellow.
- Stir at  $0^\circ\text{C}$  for 1 hour, then warm to room temperature for 3 hours.
- Workup: Add hexanes to precipitate triphenylphosphine oxide (TPPO). Filter through a silica plug.
- Purification: Flash column chromatography (Hexanes/EtOAc gradient) is usually required to remove residual TPPO and bromoform.

## Part 3: Chemical Reactivity & Applications[2][6][7]

The **4-bromo-2,2-dimethyloxane** scaffold serves as a versatile electrophile. Its reactivity is modulated by the steric bulk of the gem-dimethyl group, which can retard  $\text{S}_{\text{N}}2$  reactions compared to the unmethylated analog but stabilizes radical or cation intermediates.

### Reactivity Matrix



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Figure 2: Divergent reactivity profile of the bromide scaffold.

## Key Application Domains

### A. Medicinal Chemistry (Bioisosteres)

The 2,2-dimethyltetrahydropyran ring is an excellent bioisostere for:

- Cyclohexane: Increases solubility and lowers LogP (lipophilicity) due to the ether oxygen.

- Morpholine: Provides a non-basic alternative, avoiding hERG channel liability often associated with basic amines.
- Conformational Locking: In kinase inhibitors (e.g., PI3K), the gem-dimethyl group restricts the ring pucker, pre-organizing the molecule for the active site and reducing the entropy penalty of binding.

## B. Cross-Coupling (Suzuki-Miyaura)

This bromide is a prime candidate for  $sp^3$ - $sp^2$  cross-coupling.

- Challenge:  $\beta$ -hydride elimination is a risk with alkyl halides.
- Solution: Use specialized ligands like SPhos or XPhos with  $Pd(OAc)_2$ .
- Protocol Insight: Pre-activation of the boronic acid with base ( $K_3PO_4$ ) and using 1,4-dioxane/water mixtures often improves yields by solubilizing the inorganic base.

## C. Radical Chemistry

The tertiary carbon neighbors (C3 and C5) and the stabilizing oxygen lone pair make this scaffold suitable for Giese-type radical additions or photoredox catalysis, allowing the installation of complex side chains at the C4 position.

## Part 4: Safety & Handling

- Hazards: As an alkyl bromide, it is a potential alkylating agent. Treat as a skin/eye irritant and potential sensitizer.
- Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Light sensitive (bromide degradation).
- Disposal: Halogenated organic waste streams.

## References

- Synthesis of 2,2-dimethyltetrahydropyran-4-one
  - Source: ChemicalBook & Patent Liter

- Context: Describes the acid-catalyzed cyclization of alkynyl alcohols to the key ketone intermedi
- Appel Reaction Methodology
  - Source: Organic Chemistry Portal.[3]
  - Context: Standard protocol for converting secondary alcohols to bromides with inversion of configuration (though racemization is possible with neighboring group particip
- Thorpe-Ingold Effect in Heterocycles
  - Source: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[4] J. Chem. Soc., Trans.[4]
  - Context: Foundational theory explaining the acceleration of cyclization and conformational locking by gem-dimethyl groups.[5]
  - [6][7]
- Tetrahydropyran Scaffolds in Drug Design: Source: Meanwell, N. A. (2011). Journal of Medicinal Chemistry. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Context: Discusses the utility of ether-containing rings to modulate lipophilicity and metabolic stability.
- General Properties of 4-Bromotetrahydropyran (Analog)
  - Source: Sigma-Aldrich Product Sheet (CAS 25637-16-5).
  - Context: Used as a baseline for physical property estimation (BP, Density)

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